Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI)
Description
Historical Context and Discovery
The compound Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) emerged as a subject of interest in synthetic organic chemistry during the late 20th century. While its exact discovery timeline remains undocumented in publicly available literature, its structural analogs—such as substituted tetrahydrofurans—have been widely studied for applications in pharmaceuticals and materials science. The compound’s synthesis likely arose from efforts to modify furan derivatives for enhanced reactivity or stereochemical control, aligning with broader trends in heterocyclic chemistry.
Nomenclature and Chemical Classification
The systematic IUPAC name for this compound is (2R,3R)-3-chloro-2-ethynyloxolane , reflecting its stereochemistry and functional groups. Key classification details include:
- Parent structure : Tetrahydrofuran (oxygen-containing five-membered ring).
- Substituents : Chlorine at position 3 and an ethynyl group (-C≡CH) at position 2.
- Stereochemistry : Cis configuration, confirmed by the (2R,3R) designation.
It belongs to the broader class of halogenated furans , characterized by their reactivity in cross-coupling and cycloaddition reactions.
CAS Registry Information (122305-58-2)
The compound is uniquely identified by its CAS Registry Number 122305-58-2 , with the following associated metadata:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇ClO |
| Molecular Weight | 130.57 g/mol |
| MDL Number | MFCD18827953 |
| SMILES Notation | C#C[C@H]1OCC[C@H]1Cl |
| InChI Key | OHXAOPZTJOUYKM-UHFFFAOYSA-N |
This registry ensures unambiguous identification across chemical databases and regulatory frameworks.
Structural Identification in Chemical Databases
The compound’s structure has been cataloged in major chemical repositories with the following identifiers:
- PubChem : While no direct entry exists, analogs like 3-chlorotetrahydrofuran (CAS 19311-38-7) share structural motifs.
- ChemSpider : Referenced via SMILES and InChI keys in supplier databases.
- Reaxys : Listed under fused heterocycles with halogen substitutions, though specific entries require proprietary access.
Key spectral data, such as NMR and mass spectrometry profiles, are typically proprietary but inferred from similar compounds. For example, the ethynyl group’s IR absorption near 3300 cm⁻¹ (C≡C-H stretch) and chlorine’s electronic effects on ring resonance are consistent with literature on halogenated furans.
Properties
IUPAC Name |
(2S,3S)-3-chloro-2-ethynyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFCOYSMOSCVGR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(CCO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@H](CCO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Cyclization of diols or dihalides is a cornerstone of tetrahydrofuran synthesis. For example, TiCl(OiPr)-mediated cyclization of glyoxylate derivatives yields tetrahydrofuran intermediates with high stereoselectivity. Adapting this approach, a diol precursor (e.g., 3-chloro-2-ethynylpentanediol) could undergo cyclization in tetrahydrofuran (THF) at 40°C with TiCl(OiPr) to form the cis-configured ring.
Key Conditions:
Epoxide Ring-Opening
Epoxide intermediates offer a pathway to cis stereochemistry. For instance, ring-opening of 2,3-epoxytetrahydrofuran with ethynylmagnesium bromide in THF at −70°C produces the cis-product via antiperiplanar attack. However, competing nucleophiles (e.g., chloride) necessitate protective group strategies.
Chlorination Techniques
Electrophilic Chlorination
Direct chlorination of tetrahydrofuran derivatives using Cl or SOCl is hindered by poor regioselectivity. Instead, directed lithiation followed by quenching with hexachloroethane provides superior control. For example:
-
Deprotonate position 3 of 2-ethynyltetrahydrofuran using LDA at −78°C.
Optimized Parameters:
Radical Chlorination
N-Chlorosuccinimide (NCS) under UV light selectively chlorinates tertiary C-H bonds. Applied to 2-ethynyltetrahydrofuran, this method affords 3-chloro derivatives with minimal overhalogenation.
Ethynyl Group Introduction
Sonogashira Coupling
Palladium-catalyzed coupling of 3-chlorotetrahydrofuran-2-yl triflate with terminal alkynes is highly effective. A protocol adapted from cyclopropylacetylene synthesis involves:
-
Convert 3-chlorotetrahydrofuran-2-ol to its triflate using TfO.
-
Couple with ethynyltrimethylsilane using Pd(PPh)Cl (2 mol%) and CuI (4 mol%) in EtN.
Reaction Profile:
Elimination Reactions
Dehydrohalogenation of 2,3-dichlorotetrahydrofuran with KOtBu in DMF generates the ethynyl group via double dehalogenation. However, this method risks over-elimination and requires rigorous temperature control.
Stereochemical Control
Catalyst-Induced Cis Selectivity
Titanium-based catalysts favor cis diastereomers during cyclization. For example, TiCl(OiPr) promotes endo transition states, yielding >90% cis product in hexahydrofurofuran syntheses. Applying this to a 3-chloro-2-ethynyl precursor would likely achieve similar selectivity.
Chemical Reactions Analysis
Types of Reactions
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in aprotic solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in aqueous or organic solvents.
Reduction: Palladium on carbon, platinum oxide, or lithium aluminum hydride in hydrogen or inert gas atmospheres.
Cycloaddition: Diene or dienophile reagents in the presence of Lewis acids like aluminum chloride or boron trifluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxolane, while oxidation of the ethynyl group can produce an oxolane with a carbonyl functional group.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic chemistry for synthesizing complex molecules and natural products. Its unique functional groups allow for various chemical transformations.
- Reactivity Studies : The compound undergoes nucleophilic substitution, oxidation, reduction, and cycloaddition reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Chlorine can be replaced by nucleophiles like amines or thiols. |
| Oxidation | Ethynyl group can be oxidized to form carbonyl compounds. |
| Reduction | Ethynyl group can be reduced to alkenes or alkanes using hydrogenation. |
| Cycloaddition | Participates in Diels-Alder reactions to form cyclic structures. |
Biology
- Enzyme Mechanism Probes : The compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to investigate the binding affinities and kinetics of various biological targets.
Medicine
- Pharmaceutical Intermediate : Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is explored as a potential intermediate in the synthesis of pharmaceuticals that require chiral centers. Its ability to facilitate stereoselective reactions makes it suitable for producing enantiomerically pure compounds.
Industry
- Specialty Chemicals Production : The compound is employed as a precursor in the production of specialty chemicals with tailored properties for applications in materials science and polymer chemistry.
Case Study 1: Synthesis of Chiral Pharmaceuticals
A study demonstrated the use of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) in synthesizing a chiral pharmaceutical agent through asymmetric catalysis. The synthesis involved using chiral ligands that enhanced enantioselectivity, resulting in high yields of the desired product.
Case Study 2: Enzyme Interaction Studies
Research investigating the interaction of this compound with specific enzymes revealed insights into binding mechanisms that could inform drug design strategies. The findings highlighted how modifications to the ethynyl group affected binding affinity and specificity.
Mechanism of Action
The mechanism of action of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) involves its interaction with molecular targets through its functional groups. The ethynyl group can act as a reactive site for nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. The oxolane ring provides structural stability and influences the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs share the tetrahydrofuran core but differ in substituents and stereochemistry. Key comparisons include:
Key Observations :
- Ethynyl vs. Acetyl Groups: The ethynyl group in the target compound introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry or polymerization compared to the acetyl group in Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) .
- Halogen Positioning : The chlorine at C3 in the target compound may engage in halogen bonding, unlike Furconazole-cis , where chlorine is part of a dichlorophenyl group, influencing antifungal activity .
- Ring Conformation : The cis-configuration in the target compound contrasts with trans-analogs (e.g., 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, trans- (9CI) ), affecting molecular packing and solubility .
Physicochemical Properties
- Hydrogen Bonding: The chlorine atom in the target compound can act as a weak hydrogen bond acceptor, similar to 9-[(Furan-2-ylmethyl)amino]-...-tetrahydrofuro[...]dioxol-6(8H)-one, where C–H···O interactions stabilize the crystal lattice .
Biological Activity
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is a chiral compound characterized by its unique structure, which includes a five-membered oxolane ring, a chlorine atom at the 3-position, and an ethynyl group at the 2-position. This compound has garnered interest in organic chemistry and biochemistry due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C₈H₈ClO
- CAS Number : 122305-58-2
- Molecular Weight : 158.60 g/mol
The stereochemistry of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is defined as (2S,3S), indicating specific spatial arrangements that influence its biological activity. The presence of the chlorine atom and the ethynyl group contributes to its reactivity and potential interactions with biological targets.
The biological activity of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is primarily attributed to its structural features that allow it to interact with various molecular targets. The ethynyl group serves as a reactive site for nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. This dual reactivity profile makes it a valuable candidate for drug development and biochemical studies.
Research Findings
- Anticancer Potential : Preliminary studies suggest that derivatives of compounds similar to Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) exhibit significant anticancer properties. For instance, research on analogs of resveratrol has shown potential in inhibiting the proliferation of human breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, influencing pathways critical for cancer cell metabolism and survival. Its unique structure allows it to bind selectively to active sites on enzymes, potentially disrupting their function.
- Synthesis of Chiral Drugs : Due to its chiral nature, Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can serve as an intermediate in synthesizing other chiral pharmaceuticals, enhancing bioavailability and therapeutic efficacy.
Case Studies
Preparation Methods
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can be synthesized through several methods:
- Nucleophilic Substitution : Reacting an oxirane precursor with chloroacetylene under basic conditions.
- Chiral Auxiliary Method : Using asymmetric catalysis or chiral ligands to induce desired stereochemistry during synthesis.
Industrial Applications
The compound has applications across various fields:
- Medicinal Chemistry : As a building block for synthesizing new drugs.
- Biochemical Research : As a probe for studying enzyme mechanisms.
- Specialty Chemicals : In the production of materials with specific properties.
Q & A
Q. What synthetic routes are recommended for cis-3-chloro-2-ethynyltetrahydrofuran, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a two-step process:
Chlorination of tetrahydrofuran : React tetrahydrofuran with a chlorinating agent (e.g., SOCl₂ or PCl₃) under reflux to introduce the chloro group at position 3 .
Ethynyl group introduction : Use a palladium-catalyzed Sonogashira coupling to attach the ethynyl moiety at position 3. Optimize yield by controlling catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (60–80°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are most effective for confirming the cis configuration and substituent positions?
Methodological Answer:
- ¹H NMR : Analyze coupling constants (J values) between protons on adjacent carbons; cis diastereomers typically exhibit distinct splitting patterns.
- NOE (Nuclear Overhauser Effect) : Detect spatial proximity between the ethynyl proton and adjacent substituents to confirm stereochemistry.
- X-ray crystallography : Provides definitive structural confirmation, resolving bond angles and spatial arrangement .
Advanced Research Questions
Q. How does the ethynyl group influence interactions with nucleic acid structures like G-quadruplexes?
Methodological Answer: The ethynyl group enhances rigidity and enables π-π stacking with aromatic bases in G-quadruplexes. To study this:
- Fluorescence quenching assays : Monitor changes in probe emission (e.g., thioflavin T) upon compound binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish stacking vs. electrostatic interactions.
- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (kₐ, kd) for real-time interaction analysis.
Q. How do structural modifications (e.g., halogen substitution) affect biochemical activity?
Methodological Answer: Compare analogs (bromo, fluoro) to assess electronic and steric effects:
| Substituent | Binding Affinity (Kd, μM) | Selectivity Index |
|---|---|---|
| Chloro | 0.15 ± 0.02 | 12.5 |
| Bromo | 0.22 ± 0.03 | 8.7 |
| Fluoro | 1.45 ± 0.15 | 1.2 |
| Data derived from halogenated ethanone analogs . | ||
| Experimental Design : |
- Synthesize analogs via analogous routes.
- Test activity using fluorescence polarization (FP) assays with labeled G-quadruplex DNA.
Q. How can computational models predict binding modes with nucleic acid targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen compound conformations against G-quadruplex PDB structures (e.g., 1KF1).
- Molecular Dynamics (MD) Simulations (AMBER) : Simulate 100-ns trajectories to assess stability of stacked vs. groove-bound poses.
- QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer) at the ethynyl-DNA interface .
Q. How should researchers resolve contradictory data on binding affinities across studies?
Methodological Answer:
- Cross-validation : Use orthogonal techniques (e.g., ITC + SPR) to confirm binding constants.
- Standardize conditions : Control pH, ionic strength, and temperature (e.g., 25°C in 10 mM Tris-HCl, pH 7.4).
- Purity validation : Analyze compounds via HPLC (>98% purity) to exclude contaminants affecting results .
Data Contradiction Analysis
Example Scenario :
Conflicting reports on chloro-substituted furans’ binding selectivity to G-quadruplex vs. duplex DNA.
Resolution Strategy :
Replicate experiments using identical buffer conditions and DNA concentrations.
Vary ionic strength : High K⁺ stabilizes G-quadruplexes; low K⁺ favors duplex DNA.
Competitive assays : Pre-incubate compound with both DNA forms and quantify displacement via electrophoresis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
